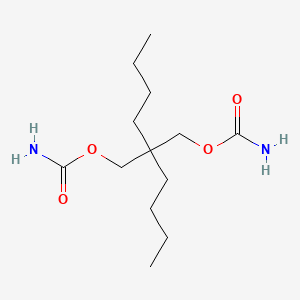

2,2-Dibutyl-1,3-propanediol dicarbamate

Description

2,2-Dibutyl-1,3-propanediol dicarbamate is a synthetic carbamate derivative characterized by two butyl substituents at the 2-position of the propanediol backbone. These compounds share a 1,3-propanediol dicarbamate core but differ in substituent groups, which critically influence their pharmacological profiles, metabolic pathways, and clinical applications .

Properties

CAS No. |

25451-44-9 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate |

InChI |

InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17) |

InChI Key |

JIZPWHWFDXWYMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Carbonate Intermediate Formation

Starting Materials : The diol 2,2-dibutyl-1,3-propanediol is reacted with a chloroformate reagent such as trichloromethyl chloroformate (also known as diphosgene) or phosgene to form the corresponding carbonate or dichlorocarbonate intermediate.

Catalysts and Conditions : The reaction is catalyzed by organic amines such as triethylamine, pyridine, or 1,3-dimethyl-2-imidazolidinone. The process is conducted in organic solvents like ethyl acetate, cyclohexanone, or chloroform at temperatures ranging from -5°C to 50°C.

Reaction Parameters : The molar ratios typically used are 1 mole of diol to 0.5–2.5 moles of chloroformate reagent and 0.2–2.5 moles of organic amine catalyst. Reaction times range from 10 to 20 hours to ensure complete conversion.

Workup : After reaction completion, water is added to quench the reaction, and the organic layer containing the carbonate intermediate is separated and purified by solvent recovery and distillation.

This method is adapted from a patent describing the synthesis of similar 1,3-propanediol carbonate diesters and is applicable to the dibutyl-substituted analogs with appropriate adjustments for steric effects.

Conversion to Dicarbamate

Ammoniation Step : The carbonate intermediate is treated with anhydrous ammonia or aqueous ammonium hydroxide to convert the carbonate groups into carbamate groups, yielding the dicarbamate.

Catalysis and Additives : The ammoniation reaction benefits from the presence of acid acceptors or bases such as sodium hydroxide, dialkylanilines, or antipyrine to neutralize by-products and drive the reaction to completion.

Solvent and Temperature : The reaction is typically carried out in solvents such as benzene, toluene, or xylene under controlled temperatures, often ambient to slightly elevated, to maintain product stability and maximize yield.

Purification : The final dicarbamate is isolated by removing organic solvents under reduced pressure and washing to remove residual impurities.

This two-step phosgene-based approach is well-documented for related compounds such as 2-phenyl-1,3-propanediol dicarbamate and can be adapted to 2,2-dibutyl derivatives.

Recent research explores phosgene-free and transition metal-free catalytic methods for carbamate synthesis to enhance safety and environmental sustainability.

Use of Di-tert-butyl Dicarbonate : The reaction of diamines with di-tert-butyl dicarbonate in dry acetonitrile under catalytic amounts of 4-dimethylaminopyridine (DMAP) has been shown to achieve full conversion to dicarbamates efficiently within 2 hours at mild temperatures.

Catalyst Activity : Catalysts such as dibutyltin dilaurate (DBTDL), bismuth-based catalysts, and amidine/guanidine derivatives (e.g., DBU, TBD) exhibit varying catalytic efficiencies. DBTDL achieves complete conversion rapidly at 50°C, whereas others require longer times or higher temperatures.

Purification Challenges : Flash column chromatography is often employed to remove residual catalysts and reagents, although traces of di-tert-butyl dicarbonate may persist.

Reaction Monitoring : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product purity.

These methods offer safer alternatives to phosgene-based synthesis, with potential applicability to 2,2-dibutyl-1,3-propanediol dicarbamate synthesis.

| Step | Method/Condition | Reagents/Catalysts | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Carbonate Intermediate Formation | Reaction of diol with trichloromethyl chloroformate | 2,2-Dibutyl-1,3-propanediol, trichloromethyl chloroformate, organic amine (e.g., triethylamine) | -5 to 50 | 10–20 | Organic solvent: ethyl acetate, cyclohexanone, or chloroform; molar ratio diol:chloroformate ~1:0.5–2.5 |

| Ammoniation to Dicarbamate | Treatment of carbonate with ammonia or ammonium hydroxide | Anhydrous ammonia or aqueous ammonium hydroxide, acid acceptor (NaOH, dialkylaniline) | Ambient to moderate | Several hours | Solvent: benzene, toluene, or xylene; careful control to avoid impurities |

| Phosgene-free Carbamate Formation | Reaction of diamine with di-tert-butyl dicarbonate, catalyzed by DMAP or DBTDL | Di-tert-butyl dicarbonate, DMAP, DBTDL, or other catalysts | 25–80 | 2–8 | Requires purification by chromatography; safer alternative |

The phosgene-based method remains the most established for industrial scale synthesis, offering high yields and product purity but involves hazardous reagents requiring strict safety protocols.

Phosgene-free methods using di-tert-butyl dicarbonate and organocatalysts provide greener alternatives but may require additional purification steps to remove residual reagents and catalysts.

Catalyst choice significantly affects reaction rate and completeness; tin- and bismuth-based catalysts show superior performance.

Reaction monitoring via GC-MS and NMR ensures optimized conversion and product characterization.

Solvent selection impacts reaction kinetics and ease of product isolation; ethyl acetate and toluene are commonly preferred.

The preparation of this compound involves a multi-step synthesis starting from the diol, proceeding through carbonate intermediates, and culminating in dicarbamate formation via ammoniation. Traditional phosgene-based methods are effective but hazardous, while emerging phosgene-free catalytic protocols offer safer and more sustainable alternatives. Careful control of reaction conditions, catalyst selection, and purification techniques are critical to achieving high purity and yield in this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Dibutyl-1,3-propanediol and carbamic acid.

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbamic acid.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2-Dibutylpropane-1,3-diyldicarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Investigated for its potential as a protective agent for enzymes and proteins.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.

Mechanism of Action

The mechanism of action of 2,2-Dibutylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their pharmacological implications:

| Compound Name | Substituents (2-position) | Clinical Use | Key Pharmacological Effects |

|---|---|---|---|

| 2,2-Dibutyl-1,3-propanediol dicarbamate | Two butyl groups | Not clinically established | Theoretical: Enhanced lipophilicity |

| Meprobamate (2-methyl-2-n-propyl) | Methyl + n-propyl | Anxiolytic, muscle relaxant | Sedation, anticonvulsant, CNS depression |

| Felbamate (2-phenyl) | Phenyl | Antiepileptic | Broad-spectrum anticonvulsant |

| Carisoprodol (N-isopropyl-2-methyl-2-propyl) | Isopropyl + methyl + propyl | Muscle relaxant | Centrally acting, analgesia |

Key Observations :

- Receptor Interactions : Meprobamate and felbamate act via GABAergic modulation, but felbamate also inhibits glycine receptors, contributing to neuroprotection . The dibutyl compound’s bulky substituents may alter receptor binding compared to smaller alkyl or aromatic groups.

Pharmacodynamic and Metabolic Comparisons

Anticonvulsant Activity :

- Felbamate demonstrates efficacy against partial seizures and Lennox-Gastaut syndrome but carries risks of aplastic anemia and hepatotoxicity due to bioactivation to 2-phenylpropenal .

- Meprobamate, while effective in blocking pentylenetetrazole-induced seizures, is associated with sedation and rare hematologic toxicity .

Metabolism :

- Felbamate undergoes hepatic metabolism via CYP3A4 and UDP-glucuronosyltransferases, producing toxic intermediates (e.g., 2-phenylpropenal) .

- Meprobamate is metabolized to inactive hydroxylated derivatives, reducing toxicity risks compared to felbamate .

Adverse Effect Profiles

| Compound | Common Adverse Effects | Severe Risks |

|---|---|---|

| Meprobamate | Drowsiness, dizziness | Aplastic anemia (rare) |

| Felbamate | Insomnia, nausea | Aplastic anemia, hepatotoxicity |

| Carisoprodol | Sedation, dependence | Seizures (withdrawal) |

| 2,2-Dibutyl analog | Unknown | Theoretical: Lower hematologic risk |

Notable Contrasts:

Biological Activity

2,2-Dibutyl-1,3-propanediol dicarbamate (CAS No. 25451-44-9) is an organic compound classified as a carbamate. It has garnered attention for its potential biological activities, particularly in enzyme protection and drug delivery systems. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C11H24N2O4

- Molecular Weight: 232.32 g/mol

- IUPAC Name: 2,2-Dibutylpropane-1,3-diyldicarbamate

The structure of this compound features two butyl groups attached to a central propane backbone with carbamate functional groups that contribute to its reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as pyridine under anhydrous conditions:

Enzyme Protection

Research indicates that this compound may act as a protective agent for enzymes and proteins. Its carbamate moiety can form covalent bonds with the active sites of enzymes, potentially leading to inhibition or modification of enzyme activity. This interaction can significantly affect various biochemical pathways and cellular processes.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modifies enzyme activity through covalent bonding |

| Drug Delivery | Forms stable complexes with various drugs |

| Protective Agent | Stabilizes proteins against environmental stressors |

Drug Delivery Systems

The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with drugs. This characteristic enhances the solubility and bioavailability of therapeutic agents. Its hydrophobic nature makes it suitable for applications requiring prolonged release profiles.

Case Studies and Research Findings

- In Vitro Studies on Enzyme Activity : A study investigated the effects of various carbamates on enzyme activity in vitro. Results suggested that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways (source: BenchChem) .

- Drug Complex Formation : Another research project focused on the interaction between this compound and different pharmaceutical compounds. The findings demonstrated enhanced stability and solubility of drugs when complexed with this carbamate (source: MDPI) .

- Industrial Applications : The compound has been utilized in the production of polymers and coatings due to its ability to form stable films. These applications leverage its unique chemical properties to enhance product performance (source: BenchChem) .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The carbamate group can react with nucleophilic sites on proteins or enzymes.

- Stabilization of Drug Molecules : By forming non-covalent interactions with drug molecules, it increases their stability in solution.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2,2-Dimethylpropane-1,3-diyldicarbamate | Shorter alkyl chains | Less hydrophobicity |

| 2,2-Diethylpropane-1,3-diyldicarbamate | Ethyl groups instead of butyl | Altered solubility characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.